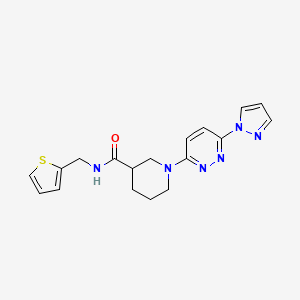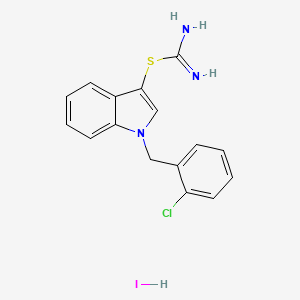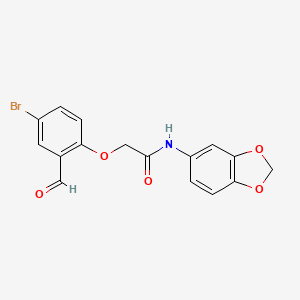
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide belongs to a class of substances that have been explored for their potential in various scientific research applications. The synthesis and characterization of related compounds provide a foundation for understanding the properties and potential applications of this specific compound. For instance, the preparation of substituted pyridine derivatives from starting materials like citrazinic acid highlights a methodological approach to creating compounds with potential biological activities. This process involves reactions with thiophene-2-carboxaldehyde and further modifications to produce a range of derivatives, each with unique properties and potential applications in medical and pharmaceutical research (Amr, Maigali, & Abdulla, 2008).
Pharmacological Potential
The exploration of novel compounds often leads to the discovery of pharmacological activities. While the direct studies on this compound may not be explicitly detailed in available literature, research on structurally related compounds provides insights into the potential therapeutic applications. For example, studies on thiazole-aminopiperidine hybrid analogues have shown that certain compounds exhibit significant activity against Mycobacterium tuberculosis, suggesting potential applications in the development of new antitubercular agents (Jeankumar et al., 2013).
Antimicrobial and Antioxidant Activities
The synthesis of new chemical entities often aims to evaluate their bioactivity, including antimicrobial and antioxidant properties. Compounds derived from pyridine and fused pyridine derivatives have been assessed for these activities, offering a precedent for evaluating the compound . Such studies are crucial for identifying potential applications in treating infections and oxidative stress-related conditions (Flefel et al., 2018).
properties
IUPAC Name |
1-(6-pyrazol-1-ylpyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-18(19-12-15-5-2-11-26-15)14-4-1-9-23(13-14)16-6-7-17(22-21-16)24-10-3-8-20-24/h2-3,5-8,10-11,14H,1,4,9,12-13H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGSXEWGLBUTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-Biphenyl]-4-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2560098.png)
![N-(sec-butyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2560100.png)
![N-(1-methyl-3-phenylpropyl)-1-[6-(phenylthio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2560101.png)
![2-[7-((2E)but-2-enyl)-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purinyl]acetamide](/img/structure/B2560103.png)


![3-Cyclopropyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2560109.png)
![ethyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2560111.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone](/img/structure/B2560112.png)




